molecular formula C7H4ClNO3S B1585199 2-Chlorobenzenesulfonyl isocyanate CAS No. 64900-65-8

2-Chlorobenzenesulfonyl isocyanate

Cat. No. B1585199
CAS RN: 64900-65-8
M. Wt: 217.63 g/mol
InChI Key: LALCDSDHLXWTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzenesulfonyl isocyanate is an aryl isocyanate . It has a linear formula of ClC6H4SO2NCO . The molecular weight of this compound is 217.63 .


Synthesis Analysis

This compound can be synthesized by the catalytic carbonylation of potassium N,2-dichlorobenzenesulfonamidate in acetonitrile .


Molecular Structure Analysis

The molecular formula of 2-Chlorobenzenesulfonyl isocyanate is C7H4ClNO3S . It has a monoisotopic mass of 216.960037 Da .


Chemical Reactions Analysis

The C-acylation of nitrogen-bearing heterocycles using 2-chlorobenzenesulfonyl isocyanate has been reported .


Physical And Chemical Properties Analysis

2-Chlorobenzenesulfonyl isocyanate has a density of 1.5±0.1 g/cm3 . Its boiling point is 309.8±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol . The flash point is 141.2±23.2 °C . The index of refraction is 1.597 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chlorobenzenesulfonyl isocyanate is used in the synthesis of various heterocyclic compounds. For instance, McFarland et al. (1980) describe its reaction with chloroethanol and chloropropanol to yield oxazolidin-2-ones, which are stable towards hydrochloric acid and hydrolyze in sodium hydroxide solution (McFarland et al., 1980). Kamal et al. (1980) also utilized this compound in the synthesis of 4-phenyl-2(1H) quinazolinones, highlighting its role in producing physiologically active molecules (Kamal et al., 1980).

Organic Synthesis and Bioactive Product Formation

Yasmine Chemam et al. (2022) review the use of chlorosulfonyl isocyanate (CSI) in organic synthesis, particularly for preparing bioactive products containing the sulfamoyl moiety. CSI demonstrates remarkable reactivity against various functional groups like amines, alcohols, and epoxides, making it a versatile reagent in organic synthesis (Chemam et al., 2022).

Electrochemical Applications

Feng Wu et al. (2012) explored the use of p-toluenesulfonyl isocyanate (a related compound) in lithium-ion batteries. They found that it serves as a film-forming additive in electrolytes, enhancing battery performance. This application is significant for developing more efficient energy storage devices (Wu et al., 2012).

Advanced Synthesis Techniques

Lee et al. (2011) developed a method for allylic amination of cyclic compounds using chlorosulfonyl isocyanate. This technique offers a novel way to access biologically active compounds, including aminoindanes and aminotetralines, showcasing the compound's versatility in synthesizing complex structures (Lee et al., 2011).

Photofragmentation Study

Betancourt et al. (2015) investigated the photofragmentation mechanisms of chlorosulfonyl isocyanate using synchrotron radiation. This study is crucial for understanding the chemical behavior of this compound under various energy states, which has implications in fields like photochemistry and materials science (Betancourt et al., 2015).

Safety And Hazards

2-Chlorobenzenesulfonyl isocyanate is classified as Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and Skin Sens. 1 . It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, and be harmful in contact with skin .

Future Directions

2-Chlorobenzenesulfonyl isocyanate may be used in the synthesis of N-thiazolyl-N′-(2-chlorobenzenesulfonyl)urea derivatives and N-(2-chlorophenylsulfonyl)-N′-(4-methoxy-6-methyl-triazin-2-yl)urea . It is an important compound in organic chemistry that has gained significant attention in scientific research and industries.

properties

IUPAC Name

2-chloro-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-6-3-1-2-4-7(6)13(11,12)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALCDSDHLXWTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073595
Record name Benzenesulfonyl isocyanate, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzenesulfonyl isocyanate

CAS RN

64900-65-8
Record name 2-Chlorobenzenesulfonyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64900-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl isocyanate, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064900658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl isocyanate, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonyl isocyanate, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorobenzenesulfonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flask equipped with a stirrer, reflux condenser and nitrogen bubbling apparatus, were mixed 5 g (0.03 mole) o-chlorobenzenesulfonamide, 50 ml (0.686 mole) thionyl chloride and 2 drops of pyridine. Then 3.9 g (0.03 mole) chlorocarbonylsulfenyl chloride was slowly added.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzenesulfonyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzenesulfonyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Chlorobenzenesulfonyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Chlorobenzenesulfonyl isocyanate
Reactant of Route 5
Reactant of Route 5
2-Chlorobenzenesulfonyl isocyanate
Reactant of Route 6
2-Chlorobenzenesulfonyl isocyanate

Citations

For This Compound
9
Citations
VV Dovlatyan, KA Eliazyan, VA Pivazyan… - Chemistry of …, 2004 - Springer
… We also found that aminothiazoles 1 and 2 react with 2-chlorobenzenesulfonyl isocyanate to give 10a and 10b, which are related to the highly active herbicide, thiamethuronmethyl (…
Number of citations: 8 link.springer.com
M Bozdag, M Ferraroni, F Carta, D Vullo… - Journal of Medicinal …, 2014 - ACS Publications
… 4(2-Aminoethyl)benzenesulfonamide 2 (0.14 g, 1.0 equiv) in dry acetonitrile (5 mL) was treated with 2-chlorobenzenesulfonyl isocyanate (1.0 equiv) according to the general procedure …
Number of citations: 54 pubs.acs.org
HE Elsayed, MR Akl, HY Ebrahim… - Chemical biology & …, 2015 - Wiley Online Library
… 3-O-[N-(3′-chlorobenzenesulfonyl)-carbamoyl]-oleanolic acid (11): Reaction of 1 (20 mg, 0.043 mmol) with 2-chlorobenzenesulfonyl isocyanate (6 μL, 0.043 mmol) was proceeded to …
Number of citations: 33 onlinelibrary.wiley.com
G Besenyei, S Németh, LI Simándi - Reaction Kinetics and Catalysis …, 1997 - Springer
… Carbonylation of potassium N,2-dichlorobenzenesulfonamidate to 2chlorobenzenesulfonyl isocyanate can be performed at high substrate/catalyst ratios and under 10 bar of CO …
Number of citations: 1 link.springer.com
K Wu, Y Li - Journal of Molecular Liquids, 2020 - Elsevier
… 1), an important pesticide intermediates, can be applied in the synthesis of various chemical products, eg 2-chlorobenzenesulfonyl isocyanate [4], 2-aminobenzenesulfonamide [5] and 3…
Number of citations: 8 www.sciencedirect.com
A Andreani, M Rambaldi, A Leoni, A Locatelli… - Pharmaceutica Acta …, 1996 - Elsevier
A series of imidazo[2,1-b]thiazoles bearing halogens or a sulfonylurea group or an imidazolidone group, were synthesized and subjected to pre- and post-emergence herbicidal tests. 5-…
Number of citations: 62 www.sciencedirect.com
GW Kagel - 1987 - scholarworks.montana.edu
… Chlorsulfuron is synthesized by adding an equivalent of 2-chlorobenzenesulfonyl isocyanate (Ulrich and Sayigh, 1966) to a suspension of 2-amino-4-methoxy-6-acetonitrile. After …
Number of citations: 3 scholarworks.montana.edu
JH Cink - 1986 - shareok.org
… Chlorsulfuron is synthesized by adding an equivalent of 2-chlorobenzenesulfonyl isocyanate to a suspension of 2-amino-4-methoxy-6-methyl-1,3,5-triazin (18). Chlorsulfuron is …
Number of citations: 2 shareok.org
L Jiang, C Li - CHEMICAL REACTION ENGINEERING …, 1995 - ZHEJLANG UNIVERSITY
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.